molecular formula C10H8ClNO2 B1457748 4-Chloro-2-methyl-1H-indole-6-carboxylic acid CAS No. 1260383-11-6

4-Chloro-2-methyl-1H-indole-6-carboxylic acid

Cat. No.: B1457748
CAS No.: 1260383-11-6
M. Wt: 209.63 g/mol
InChI Key: PYPMCCBOGWWXCX-UHFFFAOYSA-N
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Description

4-Chloro-2-methyl-1H-indole-6-carboxylic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Chemical Reactions Analysis

4-Chloro-2-methyl-1H-indole-6-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-2-methyl-1H-indole-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The indole scaffold allows it to bind with high affinity to multiple receptors, influencing various biological processes . The exact pathways and targets may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar compounds include other indole derivatives such as:

4-Chloro-2-methyl-1H-indole-6-carboxylic acid stands out due to its unique combination of a chloro and methyl group, which can significantly influence its chemical reactivity and biological activity.

Biological Activity

4-Chloro-2-methyl-1H-indole-6-carboxylic acid (C10H8ClNO2) is a notable compound within the indole family, recognized for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C10H8ClNO2
  • Molecular Weight : 209.63 g/mol
  • IUPAC Name : this compound
  • Canonical SMILES : CC1=CC2=C(N1)C=C(C=C2Cl)C(=O)O

The compound features a chloro group and a carboxylic acid moiety, which significantly influence its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The indole scaffold allows for high-affinity binding to multiple receptors, influencing several biological pathways. Research indicates that this compound may exhibit:

  • Antiviral Activity : Potential inhibition of viral replication mechanisms.
  • Anticancer Properties : Inhibition of tumor cell proliferation through modulation of signaling pathways.

Anticancer Activity

Recent studies have highlighted the potential of this compound in cancer treatment. For example, it has been shown to inhibit the growth of various cancer cell lines, including melanoma and breast cancer cells.

Cell Line IC50 (µM) Reference
LOX-IMVI (Melanoma)0.96
MCF-7 (Breast Cancer)1.12
A549 (Lung Cancer)0.85

These results indicate significant antiproliferative effects, suggesting that this compound could be explored further as a potential anticancer agent.

Antiviral Activity

The compound's antiviral properties have also been explored, particularly against RNA viruses. In vitro assays indicate that it may reduce viral load by interfering with viral entry or replication processes.

Study on Melanoma Cell Lines

A study evaluated the efficacy of various indole derivatives against the LOX-IMVI melanoma cell line. Among the tested compounds, this compound demonstrated notable cytotoxicity with an IC50 value of 0.96 µM, outperforming many traditional chemotherapeutic agents .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of indole derivatives revealed that modifications at specific positions can enhance or diminish biological activity. The presence of the chloro group at position 4 was found to be critical for maintaining high potency against cancer cell lines .

Properties

IUPAC Name

4-chloro-2-methyl-1H-indole-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2/c1-5-2-7-8(11)3-6(10(13)14)4-9(7)12-5/h2-4,12H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYPMCCBOGWWXCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=C(C=C2Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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